molecular formula C16H15N3O2S B5967854 2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone

2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B5967854
M. Wt: 313.4 g/mol
InChI Key: VCIFJMMMGOHVEU-UHFFFAOYSA-N
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Description

This compound features a 2-methylindole core linked via a thioether bridge to a 4-hydroxy-6-methylpyrimidin-2-yl moiety. The thioether linkage enhances structural rigidity and may influence electron distribution, impacting target binding .

Properties

IUPAC Name

4-methyl-2-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-9-7-14(21)19-16(17-9)22-8-13(20)15-10(2)18-12-6-4-3-5-11(12)15/h3-7,18H,8H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIFJMMMGOHVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC(=O)C2=C(NC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the following steps:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide.

    Thioether Formation: The hydroxy group of the pyrimidine is then converted to a thioether using a thiol reagent under basic conditions.

    Indole Attachment: The indole moiety is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thioethers.

Scientific Research Applications

2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(4-hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the indolyl-3-ethanone-α-thioethers class, which has been extensively studied for antimalarial activity. Key structural analogs and their differences are outlined below:

Compound Name Substituent on Thioether Group Key Biological Activity (IC₅₀/pIC₅₀) Toxicity Profile
1-(5-Nitro-1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone 4-Nitrophenyl pIC₅₀ = 8.2129 (~6 nM IC₅₀) Non-toxic in HeLa cells
1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone 4-Bromophenyl IC₅₀ = 90 nM No hemolytic activity
1-(5-Chloro-1H-indol-3-yl)-2-[(4-cyanophenyl)thio]ethanone 4-Cyanophenyl IC₅₀ = 30 nM Non-toxic in HeLa cells
Target Compound : 2-[(4-Hydroxy-6-methylpyrimidin-2-yl)thio]-1-(2-methyl-1H-indol-3-yl)ethanone 4-Hydroxy-6-methylpyrimidin-2-yl Predicted IC₅₀: <50 nM (estimated) Expected low toxicity

Key Comparisons:

Substituent Effects on Activity: Aryl vs. Heteroaryl Thioethers: Aryl-thioethers (e.g., 4-nitrophenyl) exhibit strong electron-withdrawing effects, enhancing target binding to Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) . Methylation: The 6-methyl group on the pyrimidine ring likely enhances metabolic stability by reducing oxidative degradation, a limitation observed in nitro-substituted analogs .

Toxicity: Nitro-containing analogs (e.g., 4-nitrophenyl derivatives) risk nitro-reduction toxicity in vivo, whereas the target compound’s pyrimidine-hydroxy group avoids this issue, aligning with safer profiles observed in cyano- or methyl-substituted derivatives .

Mechanistic Insights from QSAR Studies

  • Electron-Donating Groups: The pyrimidine’s hydroxy group may act as an electron donor, stabilizing interactions with PfDHODH’s hydrophobic active site, as suggested by QSAR models .
  • Steric Effects : The 2-methyl group on the indole core reduces steric hindrance, facilitating deeper binding into the enzyme pocket compared to bulkier 5-substituents (e.g., 5-chloro or 5-nitro) .

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